molecular formula C14H11ClN2O3S B7728325 3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate

3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate

Cat. No.: B7728325
M. Wt: 322.8 g/mol
InChI Key: JARKDXRBWHVAPN-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group and a sulfonate moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The final step involves the sulfonation of the benzimidazole derivative using a sulfonating agent like chlorosulfonic acid or sulfur trioxide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Sulfonation/Desulfonation: The sulfonate group can be further modified through sulfonation or desulfonation reactions, altering the compound’s solubility and reactivity.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Due to its structural similarity to other bioactive benzimidazole derivatives, it may be investigated for therapeutic applications, including as an anti-inflammatory or antitumor agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate can be compared with other benzimidazole derivatives, such as:

    2-[(2-chlorophenyl)methyl]-1H-benzimidazole: Lacks the sulfonate group, which may result in different solubility and reactivity.

    3-[(2-bromophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate: The presence of a bromine atom instead of chlorine may alter the compound’s reactivity and biological activity.

    1H-benzimidazole-2-sulfonate:

The unique combination of the chlorophenyl group and the sulfonate moiety in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1H-benzimidazol-3-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)21(18,19)20/h1-8H,9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARKDXRBWHVAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=C(NC3=CC=CC=C32)S(=O)(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[N+]2=C(NC3=CC=CC=C32)S(=O)(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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